Acetyl-O-acetyl-L-threonine

Description

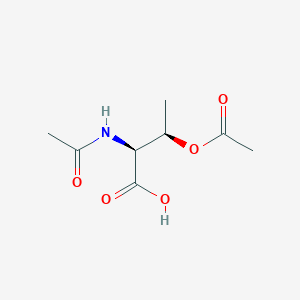

Acetyl-O-acetyl-L-threonine is a chemically modified derivative of the amino acid L-threonine. It features two acetyl groups: one attached to the amino group (N-acetyl) and another to the hydroxyl oxygen (O-acetyl). This dual acetylation alters its physicochemical properties, such as solubility, stability, and reactivity, making it distinct from its parent compound and other threonine derivatives. The compound's stereochemistry is critical, with configurations such as 1R, 2R, 4S, 6S, 7R, 9S, 30S identified in synthesized derivatives .

Properties

CAS No. |

137197-06-9 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2S,3R)-2-acetamido-3-acetyloxybutanoic acid |

InChI |

InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13)/t4-,7+/m1/s1 |

InChI Key |

FHYSLJXFHVWFLV-FBCQKBJTSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)OC(=O)C |

Synonyms |

Acetyl-O-acetyl-L-threonine; 137197-06-9; AC1ODW4P; SCHEMBL8847352; CTK8E5616; ZINC2575102; AKOS025294429; RT-011185; (2S,3R)-2-acetamido-3-acetyloxybutanoicacid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: N-Acetyl-L-Threonine vs. O-Acetyl-L-Threonine

Both N-acetyl-L-threonine and O-acetyl-L-threonine share the molecular formula C₆H₁₁NO₄ (161.16 g/mol) but differ in acetylation sites:

- N-Acetyl-L-threonine (CAS 17093-74-2): The acetyl group is on the amino group, as shown in its SMILES notation: C([C@@H](NC(C)=O)[C@H](O)C)(=O)O .

- O-Acetyl-L-threonine (CAS 519156-32-2): The acetyl group is on the hydroxyl oxygen, with the formula C₆H₁₁NO₄·HCl (197.62 g/mol when hydrochloride) .

Key Differences :

- Solubility : O-acetyl derivatives are generally more lipophilic due to esterification, enhancing membrane permeability.

- Enzymatic Reactivity : N-acetylated forms are metabolized by deacetylases, while O-acetylated forms may interact with esterases.

Diacetylated Derivative: Acetyl-O-acetyl-L-Threonine

This compound (C₈H₁₃NO₅, 203.19 g/mol) combines both N- and O-acetyl groups. Its synthesis involves reactions with fluorinated reagents like FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) to confirm stereochemistry . Applications include biochemical research as a stable intermediate or substrate for enzymatic studies.

Peptide Derivatives

Alanylthreonine (Ala-Thr)

It serves as a protein-building block rather than a modified amino acid .

N-Acetyl-L-alanyl-L-methionyl-L-valylglycyl-L-threonine

A complex peptide (C₂₁H₃₇N₅O₈S, 519.61 g/mol) with an N-acetyl group. Its larger size and sulfur-containing methionine residue enable diverse interactions, such as disulfide bonding in proteins .

Therapeutic Derivatives

- L-Threonine (C₄H₉NO₃, 119.12 g/mol): Used clinically for conditions like amyotrophic lateral sclerosis (ALS) under the trade name Threostat .

- For example, acetyl-salicylate derivatives (e.g., Aspégic) highlight the role of acetylation in enhancing drug delivery .

Data Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Acetylation Site(s) | Key Applications/Properties |

|---|---|---|---|---|

| L-Threonine | C₄H₉NO₃ | 119.12 | None | Protein synthesis, ALS treatment |

| N-Acetyl-L-threonine | C₆H₁₁NO₄ | 161.16 | N-acetyl | Metabolic studies, research |

| O-Acetyl-L-threonine | C₆H₁₁NO₄·HCl | 197.62 | O-acetyl | Enzyme substrate, lipophilic agent |

| This compound | C₈H₁₃NO₅ | 203.19 | N- and O-acetyl | Biochemical intermediate |

| Alanylthreonine (Ala-Thr) | C₇H₁₄N₂O₄ | 190.20 | None (dipeptide) | Protein component |

| N-Acetyl-L-alanyl-L-methionyl-... | C₂₁H₃₇N₅O₈S | 519.61 | N-acetyl (peptide chain) | Peptide synthesis, structural studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.